molecular formula C19H14BrN3O B11812517 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile CAS No. 126202-92-4

2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile

Cat. No.: B11812517
CAS No.: 126202-92-4
M. Wt: 380.2 g/mol
InChI Key: BUVGDGZHVOBLSG-UHFFFAOYSA-N
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Description

2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, bromophenyl, and methoxyphenyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and malononitrile in the presence of a base.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenylboronic acid and the nicotinonitrile core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar Suzuki coupling reaction using methoxyphenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)nicotinonitrile
  • 2-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)nicotinonitrile
  • 2-Amino-6-(4-methylphenyl)-4-(4-methoxyphenyl)nicotinonitrile

Uniqueness

2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of amino, bromophenyl, and methoxyphenyl groups provides a unique structural framework that can be exploited in various applications.

Properties

CAS No.

126202-92-4

Molecular Formula

C19H14BrN3O

Molecular Weight

380.2 g/mol

IUPAC Name

2-amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H14BrN3O/c1-24-15-8-4-12(5-9-15)16-10-18(23-19(22)17(16)11-21)13-2-6-14(20)7-3-13/h2-10H,1H3,(H2,22,23)

InChI Key

BUVGDGZHVOBLSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br

Origin of Product

United States

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